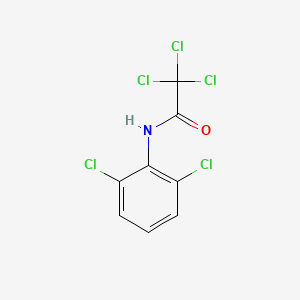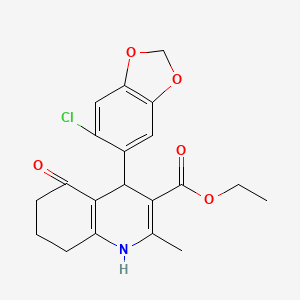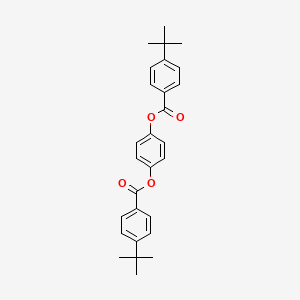
2,2,2-trichloro-N-(2,6-dichlorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-N-(2,6-dichlorophenyl)acetamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of multiple chlorine atoms, which contribute to its reactivity and functionality.
Méthodes De Préparation
The synthesis of 2,2,2-trichloro-N-(2,6-dichlorophenyl)acetamide typically involves the reaction of 2,6-dichloroaniline with trichloroacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, can significantly influence the yield and purity of the final product.
Analyse Des Réactions Chimiques
2,2,2-Trichloro-N-(2,6-dichlorophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Under specific conditions, the compound can undergo oxidation to form more complex structures.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2,2-Trichloro-N-(2,6-dichlorophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2,2,2-trichloro-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The chlorine atoms in the compound can form strong bonds with various biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2,2,2-Trichloro-N-(2,6-dichlorophenyl)acetamide can be compared with other similar compounds, such as:
2,2-Dichloro-N-(2,6-dimethylphenyl)acetamide: This compound has similar structural features but differs in the substitution pattern on the phenyl ring.
2,2,2-Trichloroacetamide: Lacks the dichlorophenyl group, making it less reactive in certain contexts.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
33715-65-0 |
|---|---|
Formule moléculaire |
C8H4Cl5NO |
Poids moléculaire |
307.4 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C8H4Cl5NO/c9-4-2-1-3-5(10)6(4)14-7(15)8(11,12)13/h1-3H,(H,14,15) |
Clé InChI |
WTTSOFFJDIHYTN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)NC(=O)C(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11708018.png)
![5-Hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B11708023.png)
![N'-[(E)-(4-methylphenyl)methylidene]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11708026.png)
![N'-[(E)-(1-acetyl-1H-indol-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11708031.png)

![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11708060.png)

![N-{4-[(furan-2-ylmethyl)amino]phenyl}acetamide](/img/structure/B11708062.png)
![3-benzyl-7-{[(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(4-methylphenyl)ethyl]oxy}-4-methyl-2H-chromen-2-one](/img/structure/B11708064.png)
![4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenol](/img/structure/B11708071.png)
![N-[(1E)-1-(2-fluorophenyl)-3-(methylamino)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B11708076.png)
![2-{[(2,2,2-Trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11708085.png)
![4-bromo-N-[2,2,2-trichloro-1-(phenylamino)ethyl]benzamide](/img/structure/B11708086.png)

